molecular formula C23H18N2O2S2 B2990093 2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine CAS No. 303147-40-2

2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine

Cat. No.: B2990093
CAS No.: 303147-40-2
M. Wt: 418.53
InChI Key: RXERMXCCZZQERE-UHFFFAOYSA-N
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Description

2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine is a complex organic compound characterized by a pyrimidine ring substituted with phenyl, phenylsulfanyl, and phenylsulfonylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine typically involves multi-step organic reactions

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Introduction of Phenylsulfanyl Group: This can be achieved by reacting the pyrimidine derivative with thiophenol in the presence of a base.

    Introduction of Phenylsulfonylmethyl Group: This step involves the reaction of the intermediate with phenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenylsulfonylmethyl group can be reduced to a phenylmethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl and phenylsulfonylmethyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Conversion of phenylsulfanyl to phenylsulfonyl.

    Reduction: Conversion of phenylsulfonylmethyl to phenylmethyl.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The phenylsulfanyl and phenylsulfonyl groups are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-(phenylsulfanyl)pyrimidine: Lacks the phenylsulfonylmethyl group, which may affect its reactivity and biological activity.

    4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine: Lacks the phenyl group at the 2-position, which may influence its chemical properties and applications.

    2-Phenyl-6-[(phenylsulfonyl)methyl]pyrimidine: Lacks the phenylsulfanyl group, potentially altering its reactivity and biological interactions.

Uniqueness

2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine is unique due to the presence of all three substituents, which confer specific chemical and biological properties. This combination of groups can enhance its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-2-phenyl-6-phenylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S2/c26-29(27,21-14-8-3-9-15-21)17-19-16-22(28-20-12-6-2-7-13-20)25-23(24-19)18-10-4-1-5-11-18/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXERMXCCZZQERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=CC=C3)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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